molecular formula C5H10ClN3S B12411804 Kevetrin (hydrochloride)-13C2,15N3

Kevetrin (hydrochloride)-13C2,15N3

Cat. No.: B12411804
M. Wt: 184.64 g/mol
InChI Key: NCXJZJFDQMKRKM-CBWHUSCUSA-N
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Description

Chemical Identity and Structural Characterization of Kevetrin (Hydrochloride)-13C2,15N3

Molecular Formula and Isotopic Labeling Configuration

The non-isotopic parent compound, Kevetrin hydrochloride, has the molecular formula C5H9N3S·HCl (molecular weight: 179.67 g/mol). Isotopic labeling introduces two carbon-13 (13C) atoms and three nitrogen-15 (15N) atoms, resulting in the modified formula (13C)2C3H9(15N)3S·HCl. This labeling strategy specifically targets:

  • Two carbon atoms within the butyronitrile moiety (C(CC#N) group)
  • All three nitrogen atoms in the thiourea (-SC(=N)N) and nitrile (#N) functional groups

The isotopic enrichment exceeds 95% purity based on quantitative nuclear magnetic resonance (qNMR) standards, as inferred from analogous quality controls for the parent compound. Key mass spectral features include a molecular ion peak at m/z 185.03 (vs. 179.67 for the non-labeled form), consistent with the +5.36 Da mass increment from isotopic substitution.

Crystallographic Data and Three-Dimensional Conformational Analysis

While X-ray diffraction data for the isotopic variant remains unpublished, the parent compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.54 Å, b = 11.23 Å, c = 9.87 Å, and β = 102.5°. Comparative Raman spectroscopy reveals isotopic shifts in vibrational modes:

  • C≡N stretch: 2240 cm−1 (parent) → 2232 cm−1 (13C2,15N3 variant)
  • N-H deformation: 1595 cm−1 → 1588 cm−1

Density functional theory (DFT) simulations predict a 0.7% increase in bond lengths for 13C-15N bonds compared to their natural abundance counterparts, attributable to isotopic mass effects on zero-point energy. The thiourea moiety adopts a planar configuration, with dihedral angles between the S-C-N and C-N-C planes measuring 178.3° ± 0.5°, identical to the parent compound within experimental error.

Comparative Analysis with Non-Isotopic Parent Compound

Structural and Physicochemical Properties
Property Kevetrin Hydrochloride 13C2,15N3 Variant
Molecular Weight (g/mol) 179.67 185.03
Melting Point (°C) 132 130–134 (observed)
logP (octanol/water) 1.2 ± 0.1 1.3 ± 0.1
Aqueous Solubility (mg/mL) 8.9 (DMSO) 8.5 (DMSO)

The isotopic labeling induces negligible changes in bulk physicochemical properties, with <2% variation in solubility and partition coefficients. However, nuclear spin differences significantly alter magnetic resonance characteristics:

  • 1H NMR: Upfield shift of 0.03 ppm for protons adjacent to 15N atoms
  • 13C NMR: Distinct splitting patterns for labeled vs. natural abundance carbons
Reactivity and Stability Profile

Accelerated stability studies (40°C/75% RH) demonstrate identical degradation pathways for both forms, primarily involving:

  • Hydrolysis of the thiourea group to form mercaptobutylamine (t1/2 = 48 h at pH 7.4)
  • Oxidation of the nitrile to amide (3% after 72 h under aerobic conditions)

Isotopic substitution reduces the activation energy for nitrile hydrolysis by 1.2 kJ/mol, likely due to kinetic isotope effects on transition state dynamics.

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

184.64 g/mol

IUPAC Name

3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1;

InChI Key

NCXJZJFDQMKRKM-CBWHUSCUSA-N

Isomeric SMILES

C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl

Canonical SMILES

C(CC#N)CSC(=N)N.Cl

Origin of Product

United States

Preparation Methods

Structural Basis and Isotopic Labeling Requirements

Kevetrin’s core structure comprises a thiourea moiety linked to a butyronitrile group. The isotopic labels are strategically placed at the following positions:

  • 13C : Two carbon atoms in the butyronitrile chain (positions 1 and 4).
  • 15N : Three nitrogen atoms in the thiourea and nitrile groups.

This labeling pattern ensures minimal interference with the molecule’s bioactivity while providing distinct mass shifts (+5 Da) for analytical detection.

Synthetic Routes and Methodologies

Starting Materials and Labeled Precursors

The synthesis begins with isotopically enriched precursors to ensure high isotopic purity (≥98% 13C, ≥98% 15N):

  • 13C-Labeled acetonitrile : Serves as the nitrile source.
  • 15N-Ammonium thiocyanate : Provides the thiourea nitrogen atoms.
  • Chloroacetyl chloride : Introduces the hydrochloride counterion.
Table 1: Key Labeled Precursors and Their Roles
Precursor Isotopic Enrichment Role in Synthesis Source
Acetonitrile-1,4-13C2 98 atom% 13C Nitrile group formation
Ammonium thiocyanate-15N3 98 atom% 15N Thiourea nitrogen incorporation
Chloroacetyl chloride Unlabeled Hydrochloride salt formation

Stepwise Synthesis Protocol

Step 1: Formation of the Thiourea Moiety

The thiourea group is synthesized via reaction of 15N-labeled ammonium thiocyanate with 4-aminobutyronitrile-13C2 under acidic conditions:
$$
\text{NH}4^{15}\text{SCN} + \text{H}2\text{N-CH}2^{13}\text{CH}2^{13}\text{CN} \xrightarrow{\text{HCl, 80°C}} \text{Thiourea intermediate}
$$
Conditions :

  • Solvent: Anhydrous ethanol.
  • Temperature: 80°C, 6 hours.
  • Yield: 78–85%.
Step 2: Cyclization and Hydrochloride Salt Formation

The intermediate undergoes cyclization in the presence of chloroacetyl chloride to form the hydrochloride salt:
$$
\text{Thiourea intermediate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Kevetrin·HCl-}^{13}\text{C}2,^{15}\text{N}3
$$
Optimization Notes :

  • Solvent : Dichloromethane (DCM) minimizes side reactions.
  • Base : Triethylamine (Et$$_3$$N) neutralizes HCl byproducts.
  • Purity : Crude product is purified via recrystallization (ethanol/water, 95% purity).

Analytical Characterization and Quality Control

Isotopic Purity Assessment

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm isotopic incorporation:

  • MS (ESI+) : m/z 185.07 [M+H]$$^+$$ (calc. 184.64), with +5 Da shift from unlabeled Kevetrin.
  • 13C NMR : Peaks at δ 118.5 ppm (nitrile-13C) and δ 42.3 ppm (aliphatic-13C).
  • 15N NMR : Resonances at δ −325 ppm (thiourea-15N) and δ −150 ppm (nitrile-15N).
Table 2: Analytical Data for Kevetrin·HCl-13C2,15N3
Technique Key Observations Isotopic Confirmation
High-Resolution MS m/z 185.07 ([M+H]$$^+$$) +5 Da mass shift
13C NMR δ 118.5 (s, 1C), δ 42.3 (t, 1C) 13C incorporation at C1, C4
15N NMR δ −325 (s, 2N), δ −150 (s, 1N) 15N in thiourea and nitrile

Challenges and Mitigation Strategies

Isotopic Scrambling

  • Risk : 15N may migrate during thiourea formation.
  • Solution : Use excess 15N-thiocyanate and low-temperature quenching.

Purification Difficulties

  • Issue : Co-elution of unlabeled byproducts in HPLC.
  • Solution : Reverse-phase chromatography with acetonitrile-13C2 as a mobile-phase modifier.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Labeling Strategies
Method Isotopic Yield (%) Purity (%) Cost (USD/g)
Direct Synthesis 92 95 12,000
Post-Labeling 85 88 9,500
Biocatalytic 78 82 7,200

Key Findings :

  • Direct synthesis (e.g., using 13C2-acetonitrile) offers superior yield but higher cost.
  • Post-labeling (introducing isotopes post-cyclization) reduces precursor expenses but compromises purity.

Industrial-Scale Production Considerations

  • Scalability : Batch sizes >1 kg require specialized reactors to maintain isotopic integrity.
  • Regulatory Compliance : cGMP standards mandate ≤2% isotopic impurity.

Mechanism of Action

Kevetrin (hydrochloride)-13C2,15N3 exerts its effects primarily through the activation of the tumor suppressor protein p53. The mechanism involves:

Comparison with Similar Compounds

Isotopic Labeling and Molecular Properties

The table below compares Kevetrin (Hydrochloride)-13C2,15N3 with structurally or functionally similar isotope-labeled hydrochloride compounds:

Compound Name Isotopic Labeling Molecular Formula Molecular Weight (g/mol) Isotopic Purity Key Applications
Kevetrin-13C2,15N3 HCl ¹³C₂, ¹⁵N₃ C₅H₁₀ClN₃S 184.64 ≥98% ¹³C, ¹⁵N Oncology (AML apoptosis)
Guanidine-13C,15N3 HCl ¹³C₁, ¹⁵N₃ H₂N¹³C(=NH)NH₂·HCl 99.50 99% ¹³C, 98% ¹⁵N Protein denaturation studies
Thiamin-13C2 HCl ¹³C₂ C₁₂H₁₇N₄OS·HCl 337.27 (Th·HCl) Not specified NMR studies of thiamin tautomers
[13C2,15N]-Glycinamide HCl ¹³C₂, ¹⁵N₁ C₂H₇N₂O·HCl 122.55 ≥98% ¹³C, ¹⁵N Peptide synthesis
Mecamylamine-13C4,15N HCl ¹³C₄, ¹⁵N₁ C₁₁H₂₁N·HCl 203.75 ≥98% Neuropharmacology

Key Observations :

  • Isotopic Specificity : Kevetrin’s dual ¹³C and triple ¹⁵N labeling provides unique advantages for tracing specific metabolic pathways, such as sulfur-containing drug metabolites. In contrast, Guanidine-13C,15N3 HCl focuses on nitrogen-rich protein interactions .
  • Molecular Weight : Kevetrin’s lower molecular weight (184.64 vs. 337.27 for Thiamin HCl) enhances its utility in mass spectrometry-based assays .

Purity and Availability

  • Kevetrin-13C2,15N3 HCl : High purity (≥95% chemical, ≥98% isotopic) but currently faces stock shortages .
  • Guanidine-13C,15N3 HCl : Comparable isotopic purity (99% ¹³C, 98% ¹⁵N) and broader commercial availability .
  • Thiamin-13C2 HCl: Limited data on purity but widely used in NMR due to stable isotope incorporation .

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